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This technical support center provides troubleshooting guidance for researchers encountering

unexpected band sizes for Paxillin in Western blot experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Paxillin?

The human Paxillin protein consists of 591 amino acids and has a predicted molecular weight

of approximately 64.5 kDa.[1] However, in SDS-PAGE, it commonly migrates as a diffuse band

between 65-70 kDa, with 68 kDa being frequently reported.[2][3][4]

Q2: Why is my Paxillin band appearing at a HIGHER molecular weight than expected?

A higher-than-expected band size for Paxillin is often due to one or more of the following

reasons:

Post-Translational Modifications (PTMs): Paxillin is subject to extensive PTMs that increase

its mass.

Phosphorylation: Paxillin is dynamically phosphorylated on multiple serine, threonine, and

tyrosine residues.[2][5][6] This is a very common reason for an upward shift in band size

and can cause the band to appear diffuse.[2]

Glycosylation: The addition of sugar moieties can increase the apparent molecular weight.

[7][8] A glycosylation site on Paxillin has been identified.[9]
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Ubiquitination: The covalent attachment of one or more ubiquitin proteins will significantly

increase the molecular weight.

Protein Complexes: If samples are not fully reduced and denatured, Paxillin may migrate as

a dimer, multimer, or in a complex with one of its many binding partners.[8][10]

Splice Isoforms: Alternative splicing of the PXN gene can produce isoforms with different

molecular weights.[11]

Q3: Why is my Paxillin band appearing at a LOWER molecular weight than expected?

Observing a Paxillin band at a lower-than-expected molecular weight is typically caused by:

Protein Degradation: Proteolytic cleavage of Paxillin can occur if samples are not properly

handled. This can be minimized by keeping samples on ice and consistently using protease

inhibitors in your lysis buffer.[8][12][13]

Alternative Splice Variants: Some Paxillin isoforms may be smaller than the canonical

protein.[11]

Q4: Could a non-specific antibody be causing the incorrect band size?

Yes. The presence of multiple bands or a single strong band at an unexpected size could be

due to antibody cross-reactivity with other proteins that share similar epitopes or with other

members of the Paxillin family, such as HIC-5 or Leupaxin.[8][13][14]

Troubleshooting Guide: Incorrect Paxillin Band Size
This guide provides a systematic approach to diagnosing and solving issues with Paxillin band

migration in Western blots.

Diagram: Western Blot Troubleshooting Workflow
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Caption: A workflow for troubleshooting incorrect Paxillin band sizes.
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Issue/Question Possible Cause Recommended Solution

1. Is the band size significantly

higher than 70 kDa?

Protein Aggregates or

Complexes: The sample may

not have been fully reduced

and denatured, leading to the

formation of dimers or

multimers.[8]

• Prepare fresh sample loading

buffer with a new stock of

reducing agent (DTT or β-

mercaptoethanol).• Increase

the boiling time of the sample

to 5-10 minutes before loading.

[10]

2. Is the band diffuse and

slightly higher than expected?

Post-Translational

Modifications (PTMs): Paxillin

is heavily phosphorylated,

which reduces its mobility in

the gel.[2] Glycosylation or

ubiquitination can also

contribute.

• To confirm phosphorylation,

treat your lysate with a

phosphatase (e.g., Calf

Intestinal Phosphatase) before

running the gel. A downward

shift in the band size would

confirm phosphorylation.• For

ubiquitination, consider

performing an in-vivo

ubiquitination assay (see

protocol below).

3. Is the band size lower than

65 kDa?

Protein Degradation:

Proteases in the cell lysate

may have cleaved Paxillin.[7]

• Always prepare fresh lysis

buffer containing a broad-

spectrum protease inhibitor

cocktail.• If studying

phosphorylation, also include a

phosphatase inhibitor cocktail.•

Ensure all sample preparation

steps are performed quickly

and on ice.[8][12]

4. Are there multiple bands of

different sizes?

Antibody Non-Specificity: The

primary antibody may be

cross-reacting with other

proteins.[13]

• Check the antibody

datasheet for validation data

and known cross-reactivities.•

Optimize the primary antibody

concentration; a lower

concentration may reduce non-

specific binding.[8]• Ensure
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blocking is sufficient (e.g., 1

hour at room temperature or

overnight at 4°C).[7]• Run a

control lane with a lysate from

cells known not to express

Paxillin (if available) or after

Paxillin knockdown.

Splice Variants: Multiple

isoforms of Paxillin may be

expressed in your cell type.[11]

• Consult databases like

UniProt or NCBI to check for

known Paxillin isoforms and

their predicted molecular

weights.

Secondary Antibody Issues:

The secondary antibody could

be binding non-specifically.

• Run a control blot incubated

with only the secondary

antibody to check for non-

specific bands.[8]

5. Does the band look

"smeared" or blurry?

High Gel Voltage: Running the

gel at too high a voltage can

generate heat and cause

bands to appear smeared.[8]

• Reduce the voltage during

electrophoresis. If possible, run

the gel in a cold room or on

ice.[10][15]

Sample Overloading: Too

much protein loaded in the

lane can cause poor

resolution.

• Determine the total protein

concentration of your lysates

(e.g., via a BCA assay) and

load a lower amount (e.g., 10-

30 µg).

Air Bubbles During Transfer:

Trapped air bubbles can

impede transfer, leading to

uneven, splotchy bands.

• Carefully remove any air

bubbles between the gel and

the membrane before starting

the transfer.[10]

Key Experimental Protocols
Protocol 1: Standard Western Blot for Paxillin Detection

Sample Preparation (Lysis)
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Place the cell culture dish on ice and wash cells once with ice-cold PBS.

Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and

phosphatase inhibitor cocktail.

Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at ~14,000 x g for 20 minutes at 4°C.

Transfer the supernatant to a new tube and determine the protein concentration.

SDS-PAGE and Protein Transfer

Add 4X Laemmli sample buffer to the lysate to a final 1X concentration. Boil samples at

95-100°C for 5-10 minutes.

Load 20-40 µg of protein per lane onto an 8-10% polyacrylamide gel. Include a pre-stained

molecular weight marker.

Run the gel until the dye front reaches the bottom.

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm

successful transfer by staining the membrane with Ponceau S.[10][16]

Immunodetection

Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in

TBST. Note: BSA is often preferred for phospho-specific antibodies.[17]

Incubate the membrane with the primary antibody against Paxillin (diluted in blocking

buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted

in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Prepare the enhanced chemiluminescence (ECL) substrate according to the

manufacturer's instructions and apply it to the membrane.

Image the blot using a chemiluminescence detection system.

Protocol 2: In-Vivo Ubiquitination Assay
This protocol is used to determine if Paxillin is ubiquitinated in cells, which would result in

higher molecular weight bands.

Cell Transfection: Co-transfect cells with plasmids expressing your target protein (e.g.,

FLAG-Paxillin) and HA-tagged ubiquitin (HA-Ub).

Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, treat cells

with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting.

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

Wash cells with ice-cold PBS.

Lyse directly in 2% SDS buffer containing 150 mM NaCl, 10 mM Tris-HCl (pH 8.0), and 10

mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).[18]

Boil the lysate for 10 minutes to fully denature proteins.

Immunoprecipitation:

Dilute the lysate 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) to

reduce the SDS concentration to ~0.2%.

Add an antibody against the tag on your protein of interest (e.g., anti-FLAG antibody) and

protein A/G agarose beads.
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Incubate overnight at 4°C with rotation.

Wash the beads extensively with wash buffer.

Western Blot Analysis:

Elute the protein from the beads by boiling in sample buffer.

Run the eluate on an SDS-PAGE gel and transfer to a membrane.

Probe the Western blot with an antibody against the ubiquitin tag (e.g., anti-HA antibody).

A ladder of high molecular weight bands above the expected size of Paxillin will indicate

ubiquitination.

Data and Diagrams
Table 1: Expected vs. Observed Paxillin Molecular
Weight

Condition Predicted MW (kDa)
Commonly

Observed MW (kDa)

Potential Reason for

Discrepancy

Canonical Human

Paxillin
~64.5 68-70

Basal level of post-

translational

modifications.[3]

Hyper-phosphorylated ~64.5 >70, diffuse

Addition of multiple

negatively charged

phosphate groups

reduces mobility.[2]

Ubiquitinated (Mono) ~73.5 ~77-80
Addition of one ~9

kDa ubiquitin moiety.

Ubiquitinated (Poly) >73.5 Ladder of bands
Addition of multiple

ubiquitin moieties.

Degraded Fragment N/A <65

Proteolytic cleavage

by cellular proteases.

[7]
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Diagram: Effect of PTMs on Paxillin Band Size
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Caption: How PTMs and degradation affect Paxillin's migration on a gel.

Diagram: Simplified Paxillin Signaling Pathway
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Caption: Phosphorylation by FAK and Src increases Paxillin's apparent mass.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1203293#paxillin-western-blot-bands-appear-at-
wrong-size]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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